![molecular formula C8H9NO3 B2465609 methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate CAS No. 1198-75-0](/img/structure/B2465609.png)
methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate
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Overview
Description
“Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 1198-75-0 . It has a molecular weight of 167.16 . The compound is typically stored at 4 degrees Celsius and is available in powder form . Its IUPAC name is “methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate” and its InChI Code is "1S/C8H9NO3/c1-9-6 (5-10)3-4-7 (9)8 (11)12-2/h3-5H,1-2H3" .
Molecular Structure Analysis
The molecular structure of “methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate” can be represented by the InChI Code: "1S/C8H9NO3/c1-9-6 (5-10)3-4-7 (9)8 (11)12-2/h3-5H,1-2H3" . This indicates that the molecule consists of 8 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms.Physical And Chemical Properties Analysis
“Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 167.16 . The compound’s InChI Code is "1S/C8H9NO3/c1-9-6 (5-10)3-4-7 (9)8 (11)12-2/h3-5H,1-2H3" .Scientific Research Applications
Origin and Physiological Activities
Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include “methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate”, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms . These molecules containing the Py-2-C skeleton have various biological functions .
Diabetes Marker
The well-known diabetes molecular marker, pyrraline, which is produced after sequential reactions in vivo, has a Py-2-C skeleton . This indicates the potential of “methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate” in diabetes research.
Inhibitory Activities
Some Py-2-C derivatives have shown significant inhibitory activities . For instance, Methyl 2-[2-formyl-5-(methoxymethyl)-1 H-pyrrol-1-yl] propanoate showed significant inhibitory activities of 40% at 100 μM .
Biological Active Scaffold
Pyrrole is widely known as a biologically active scaffold which possesses a diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Therapeutic Applications
Pyrrole subunit has diverse applications in therapeutically active compounds including fungicides, antibiotics, anti-inflammatory drugs, cholesterol reducing drugs, antitumor agents and many more .
Synthesis of Bioactive Heterocycles
Pyrrole and its derivatives are often used in the synthesis of bioactive heterocycles . For instance, Vilsmeir–Haack conditions were applied for formylation of pyrroles under microwave conditions to give 3-formylpyrroles .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements associated with the compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
Mechanism of Action
Target of Action
Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate is a complex organic compound with a molecular weight of 167.16 The primary targets of this compound are currently not well-documented in the literature
Mode of Action
The mode of action of Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate is not well-understood at this time. It’s possible that it interacts with its targets through a variety of mechanisms, potentially involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, electrostatic interactions, or van der Waals forces. These are general mechanisms and the specific mode of action for this compound remains to be elucidated .
Biochemical Pathways
The biochemical pathways affected by Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate are currently unknown. Given the structure of the compound, it may be involved in pathways related to pyrrole metabolism or other processes involving similar heterocyclic compounds
Pharmacokinetics
These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
It’s possible that the compound could have a range of effects depending on its specific targets and mode of action .
Action Environment
The action, efficacy, and stability of Methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate can be influenced by a variety of environmental factors. These could include pH, temperature, the presence of other molecules or ions, and more
properties
IUPAC Name |
methyl 5-formyl-1-methylpyrrole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-9-6(5-10)3-4-7(9)8(11)12-2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJOREUNKCJRSPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)OC)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-formyl-1-methyl-1H-pyrrole-2-carboxylate |
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